3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one
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Overview
Description
3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound belongs to the class of pyrazolopyridazines, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with appropriate diketones or aldehydes under acidic or basic conditions . The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with reaction times ranging from several hours to overnight.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted pyrazolopyridazines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and inflammation, such as kinases and cyclooxygenases.
Pathways Involved: It modulates signaling pathways like the PI3K/AKT/mTOR pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-(4-methoxyphenyl)-1H-pyrazole
- 6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole
- 4-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one stands out due to its unique pyrazolopyridazine scaffold, which imparts distinct biological activities compared to other similar compounds. Its ability to modulate multiple biological pathways makes it a versatile candidate for drug development .
Properties
IUPAC Name |
3-amino-5-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-19-8-4-2-7(3-5-8)17-10(18)6-9-11(16-17)12(13)15-14-9/h2-6,14H,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQDIKCFPDNCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C3C(=N2)C(=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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